molecular formula C14H19N5 B12237507 N-(cyclohexylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-(cyclohexylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12237507
M. Wt: 257.33 g/mol
InChI Key: GYKQAMCRNYBSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with a pyrazole ring and a cyclohexylmethyl group, which contributes to its distinctive chemical properties.

Properties

Molecular Formula

C14H19N5

Molecular Weight

257.33 g/mol

IUPAC Name

N-(cyclohexylmethyl)-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C14H19N5/c1-2-5-12(6-3-1)10-15-13-9-14(17-11-16-13)19-8-4-7-18-19/h4,7-9,11-12H,1-3,5-6,10H2,(H,15,16,17)

InChI Key

GYKQAMCRNYBSCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the pyrazole ring and the cyclohexylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ more efficient and cost-effective processes, including continuous flow reactions and automated synthesis, to meet the demand for large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides, often under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may yield amine derivatives, and substitution may yield various substituted pyrimidine derivatives.

Scientific Research Applications

N-(cyclohexylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclohexylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine: Unique due to its specific substitution pattern and combination of functional groups.

    6-(1H-pyrazol-1-yl)pyrimidin-4-amine: Lacks the cyclohexylmethyl group, resulting in different chemical properties and reactivity.

    N-(cyclohexylmethyl)pyrimidin-4-amine: Lacks the pyrazole ring, leading to different biological and chemical behavior.

Uniqueness

This compound stands out due to its combination of a pyrimidine core, pyrazole ring, and cyclohexylmethyl group. This unique structure imparts distinct chemical properties, making it valuable for various scientific and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.